molecular formula C17H11N3OS B244274 N-(2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide

N-(2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide

Cat. No.: B244274
M. Wt: 305.4 g/mol
InChI Key: ZEKIPQBTLDJPRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide: is a compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their strong electron-withdrawing properties, making them valuable in various fields such as organic electronics, photoluminescent materials, and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide typically involves the reaction of 2,1,3-benzothiadiazole with 1-naphthylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide is used in the synthesis of photoluminescent materials and organic light-emitting diodes (OLEDs). Its strong electron-withdrawing properties enhance the electronic characteristics of these materials .

Biology: In biological research, this compound is used as a fluorescent probe for imaging and tracking biological processes. Its fluorescence properties make it suitable for use in various bioimaging techniques .

Medicine: Its unique structure allows for the design of molecules with high specificity and efficacy .

Industry: In the industrial sector, this compound is used in the production of advanced materials for electronics and optoelectronics. Its stability and electronic properties make it a valuable component in the manufacturing of high-performance devices .

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s electron-withdrawing properties allow it to modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Uniqueness: N-(2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide stands out due to its unique combination of a benzothiadiazole core and a naphthamide group. This structure imparts distinct electronic and photophysical properties, making it suitable for specialized applications in various fields .

Properties

Molecular Formula

C17H11N3OS

Molecular Weight

305.4 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide

InChI

InChI=1S/C17H11N3OS/c21-17(13-8-3-6-11-5-1-2-7-12(11)13)18-14-9-4-10-15-16(14)20-22-19-15/h1-10H,(H,18,21)

InChI Key

ZEKIPQBTLDJPRE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC4=NSN=C43

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC4=NSN=C43

Origin of Product

United States

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